molecular formula C13H19Cl2N3O B1426428 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride CAS No. 1354543-65-9

6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride

Cat. No.: B1426428
CAS No.: 1354543-65-9
M. Wt: 304.21 g/mol
InChI Key: FQJXFXOZULJSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride is a high-purity chemical compound intended for research and development purposes. With a molecular formula of C13H17N3O and a molecular weight of 231.3 g/mol for the free base, this molecule features a benzimidazole core, which is recognized as a privileged structure in medicinal chemistry due to its association with a wide spectrum of biological activities . The benzimidazole nucleus is a key pharmacophore in many therapeutic agents, including antiparasitics, antivirals, antimicrobials, proton pump inhibitors, and antihypertensives . As a nitrogenous heterocyclic compound, its isostructural similarity to naturally occurring biomolecules like purines makes it a valuable scaffold for investigating diverse pharmacological activities, such as anti-infectious, anti-proliferative, and cardiovascular effects . The specific substitution pattern of the 6-methoxy group and the piperidin-3-yl moiety at the 2-position makes this derivative a compound of interest for exploring structure-activity relationships (SAR) in the development of new chemotherapeutic agents . Recent scientific literature and patents highlight significant research interest in benzimidazole derivatives as inhibitors of various biological targets, including kinases, phosphodiesterases, and ion channels . For instance, structurally related benzimidazole compounds have been investigated as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a protein implicated in conditions like pathological cardiac hypertrophy, pulmonary hypertension, and progressive kidney diseases . This product is provided as a salt form to enhance solubility and stability. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-methoxy-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-17-10-4-5-11-12(7-10)16-13(15-11)9-3-2-6-14-8-9;;/h4-5,7,9,14H,2-3,6,8H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXFXOZULJSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride typically involves the reaction of 6-methoxy-1H-benzimidazole with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride has been explored for various applications across multiple research fields:

Pharmacological Applications

This compound has been identified as a potential inhibitor of TRPC6 (transient receptor potential cation channel subfamily C member 6), which is implicated in several diseases. Inhibition of TRPC6 activity may be beneficial in treating conditions such as:

  • Nephrotic syndrome
  • Diabetic nephropathy
  • Acute respiratory distress syndrome (ARDS)
  • Heart failure
  • Stroke

The ability to modulate TRPC6 activity positions this compound as a candidate for developing therapeutics targeting these conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. For example, it demonstrated significant efficacy against Salmonella typhi with a minimum inhibitory concentration (MIC) of 12.5 µg/mL and notable antifungal activity against Candida albicans with MIC values around 250 µg/mL .

CompoundMIC (µg/mL)Target Organism
6-Methoxy-2-piperidin-3-yl-benzimidazole12.5Salmonella typhi
Other Benzimidazole Derivative250Candida albicans

Enzyme Inhibition Studies

The compound's mechanism of action involves binding to specific enzymes and receptors, modulating their activity. This characteristic has been explored in various studies focusing on enzyme inhibition, which may lead to therapeutic effects against microbial resistance and other pathologies .

Case Study 1: Antimicrobial Efficacy

A review indicated that several benzimidazole derivatives exhibit significant antimicrobial activity. In tests comparing different derivatives, 6-Methoxy-2-piperidin-3-yl-benzimidazole showed promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: TRPC6 Inhibition

Research focusing on TRPC6 inhibitors has shown that compounds similar to 6-Methoxy-2-piperidin-3-yl-benzimidazole can effectively reduce the progression of diabetic nephropathy and other kidney-related diseases by modulating calcium ion influx through TRPC channels. This modulation is crucial for maintaining renal function and preventing further damage in chronic conditions .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride
  • Key Differences: Substituents: A fluoro group at position 5 and a piperidin-4-yl group at position 2 (vs. methoxy at position 6 and piperidin-3-yl in the target compound). Stereochemical Impact: The 4-piperidinyl substituent introduces a different spatial arrangement compared to the 3-piperidinyl group, which could influence molecular conformation and target binding .
2-(Aminomethyl)benzimidazole Dihydrochloride
  • Molecular Formula : C₈H₁₁Cl₂N₃ (simpler structure).
  • Key Differences: Substituents: An aminomethyl group at position 2 (vs. piperidin-3-yl in the target compound).
Capmatinib Dihydrochloride
  • Application Context: A non-benzimidazole pharmaceutical (kinase inhibitor) with a dihydrochloride salt form.
  • Key Differences: Chemical Class: Pyridinyl triazole derivative (vs. benzimidazole core).

Physicochemical Properties

Property 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole Dihydrochloride 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride 2-(Aminomethyl)benzimidazole Dihydrochloride
Molecular Weight 304.21 g/mol ~290 g/mol (estimated) 220.11 g/mol
Solubility pH-dependent; higher solubility in acidic media Likely similar pH dependency High due to polar aminomethyl group
Storage Hygroscopic; controlled conditions Not specified Standard dihydrochloride storage

Biological Activity

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and potential analgesic effects. The compound's unique structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A comprehensive review indicated that several benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzimidazole showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. In particular, some derivatives demonstrated MIC values as low as 12.5 µg/mL against Salmonella typhi and notable antifungal activity against Candida albicans with MIC values around 250 µg/mL compared to standard treatments like griseofulvin .

CompoundMIC (µg/mL)Target Organism
6-Methoxy-2-piperidin-3-yl-1H-benzimidazole12.5S. typhi
Other Benzimidazole Derivative250C. albicans

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound binds to these targets, modulating their activity, which can lead to various therapeutic effects. For example, its potential as an enzyme inhibitor has been explored in several studies, indicating that it may affect pathways related to microbial resistance .

Analgesic Properties

Some studies have suggested that benzimidazole derivatives, including this compound, may possess analgesic properties comparable to traditional opioids. For instance, early investigations into related compounds indicated significant analgesic effects in mouse models, suggesting that modifications in the benzimidazole structure could enhance these properties .

Pharmacological Studies

The pharmacological profile of this compound has been investigated through various in vitro assays:

  • Antibacterial Activity : The compound was tested against multiple bacterial strains using the broth microdilution method.
  • Antifungal Activity : Similar methods were employed to assess its effectiveness against fungal pathogens.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes relevant to microbial metabolism was examined.

Comparative Analysis with Other Compounds

In comparative studies with other benzimidazole derivatives, this compound exhibited unique binding affinities and selectivity profiles, making it a valuable candidate for further development in antimicrobial therapies .

Compound ComparisonBinding AffinitySelectivity
6-Methoxy DerivativeHighModerate
Other BenzimidazolesModerateLow

Q & A

Basic: What are the recommended methodologies for determining the crystal structure of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride?

Methodological Answer:
X-ray crystallography remains the gold standard for structural elucidation. Use the SHELX suite (SHELXD for phase determination and SHELXL for refinement) to process diffraction data. Key steps include:

  • Data Collection : Optimize crystal mounting and cooling to minimize radiation damage.
  • Phase Problem : Employ direct methods (SHELXD) for small-molecule structures or molecular replacement for derivatives.
  • Refinement : Apply restraints for hydrogen atoms and anisotropic displacement parameters. Validate using R-factors and electron density maps .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Refer to GHS guidelines and safety data sheets (SDS) for analogous piperidine-benzimidazole derivatives. Key precautions:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material (e.g., vermiculite).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Intermediate: How can synthetic routes for this compound be optimized to enhance yield and purity?

Methodological Answer:
Focus on reaction kinetics and purification:

  • Catalysis : Screen Pd-mediated cross-coupling conditions (e.g., Suzuki-Miyaura) for benzimidazole ring formation.
  • Work-Up : Use liquid-liquid extraction (chloroform/water) to remove unreacted piperidine precursors.
  • Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) for final purification. Monitor by LC-MS .

Advanced: How can contradictions in pharmacological data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:
Address variability through rigorous experimental design:

  • Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and standardized cell lines.
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects or plate-to-plate variability.
  • Dose-Response Curves : Perform 8-point dilutions in triplicate, and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Advanced: What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?

Methodological Answer:
Combine docking and molecular dynamics (MD):

  • Docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor (PDB: 1ATP for ATP-binding pockets).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding .

Intermediate: Which analytical techniques are most reliable for assessing purity and structural integrity?

Methodological Answer:
Multi-modal validation is essential:

  • HPLC : Use a UV detector (λ = 254 nm) with a retention time comparison against a certified reference standard.
  • NMR : Confirm proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperidine multiplet at δ 2.5–3.2 ppm).
  • HRMS : Match experimental m/z to theoretical [M+H]⁺ (tolerance ≤ 2 ppm) .

Advanced: How can this compound be integrated into a theoretical framework for studying kinase inhibition mechanisms?

Methodological Answer:
Align with established kinase inhibition models:

  • Hypothesis : Test if the methoxy group enhances selectivity for tyrosine kinases via hydrophobic pocket interactions.
  • Experimental Design : Compare inhibition profiles against wild-type vs. mutant kinases (e.g., EGFR T790M).
  • Data Interpretation : Use structural-activity relationship (SAR) maps to correlate substituent effects with binding energy .

Basic: What are the best practices for ensuring reproducibility in solubility studies?

Methodological Answer:
Standardize conditions across labs:

  • Solvent Preparation : Pre-saturate buffers (e.g., PBS pH 7.4) with compound using sonication (30 min, 37°C).
  • Quantification : Use UV-Vis spectrophotometry with a calibration curve (linearity R² ≥ 0.99).
  • Reporting : Include temperature, ionic strength, and equilibration time in metadata .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride
Reactant of Route 2
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6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride

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